molecular formula C21H17FN2O4S B2964079 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide CAS No. 922062-06-4

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide

Cat. No.: B2964079
CAS No.: 922062-06-4
M. Wt: 412.44
InChI Key: BGENUJVVRNLNOG-UHFFFAOYSA-N
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Description

This compound features a dibenzo[b,f][1,4]oxazepin core substituted with an ethyl group at position 10 and a keto group at position 11. The sulfonamide moiety is derived from 4-fluorobenzenesulfonamide, attached at position 2 of the heterocyclic ring.

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S/c1-2-24-18-5-3-4-6-20(18)28-19-12-9-15(13-17(19)21(24)25)23-29(26,27)16-10-7-14(22)8-11-16/h3-13,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGENUJVVRNLNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide is a synthetic compound that has garnered interest in the pharmaceutical field due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H22N2O5SC_{24}H_{22}N_{2}O_{5}S, with a molecular weight of approximately 418.49 g/mol. The structure features dibenzo[b,f][1,4]oxazepine and sulfonamide moieties, which are crucial for its biological activity.

Research indicates that this compound exhibits several pharmacological effects:

  • Prostaglandin Antagonism : Similar compounds have shown efficacy in antagonizing prostaglandin actions, which can be beneficial in conditions like asthma where excessive bronchial constriction occurs due to prostaglandins such as PGF2α.
  • Dopamine D2 Receptor Inhibition : Certain derivatives have been identified as selective inhibitors of the dopamine D2 receptor, suggesting potential applications in treating neurological disorders.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description Reference
Prostaglandin AntagonismInhibits contractile actions of prostaglandins
Dopamine D2 Receptor InhibitionSelective inhibition linked to neurological effects
Anti-inflammatoryPotential reduction in inflammatory markers

Case Studies

Case Study 1: Asthma Treatment

A study evaluated the efficacy of dibenzo[b,f][1,4]oxazepine derivatives in treating allergic asthma. The results indicated significant improvement in bronchial responsiveness when treated with compounds structurally similar to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin). The study found that these compounds effectively reduced airway hyperresponsiveness and inflammation markers in animal models.

Case Study 2: Neurological Disorders

Another investigation focused on the compound's potential as a treatment for neurological disorders. Researchers found that N-(10-ethyl-11-oxo...) demonstrated significant inhibition against dopamine D2 receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease. The compound showed promise in reducing symptoms associated with these disorders in preclinical models.

Comparison with Similar Compounds

Substituent Variations on the Dibenzooxazepin Core

a. Alkyl Substituents
  • 10-Methyl analog : 4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide () has a molecular weight of 398.408 (C₂₀H₁₅FN₂O₄S). Replacing methyl with ethyl increases lipophilicity (logP ~3.97 vs. target compound’s estimated logP ~4.2) and may enhance membrane permeability .
b. Halogen Substituents
  • 8-Chloro analog : N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide (MW ~428.8) leverages chlorine’s electronegativity for stronger halogen bonding with target receptors, possibly improving binding affinity .

Modifications to the Sulfonamide Moiety

a. Fluoro and Methoxy Substitutions
  • 3-Fluoro-4-methoxy analog : N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide introduces methoxy groups, increasing hydrogen bond acceptors (HBA: 9 vs. target’s 7) and polar surface area (PSA), which may reduce passive diffusion but improve solubility .
  • 2,4-Dimethoxy analog : N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide (C₂₃H₂₂N₂O₆S, MW 454.5) has a logP of 3.97, indicating balanced lipophilicity for blood-brain barrier penetration .
b. Bulkier Sulfonamide Groups
  • 4-Chlorophenyl methanesulfonamide analog : 1-(4-Chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide (C₂₂H₁₉ClN₂O₄S, MW 442.9) incorporates a chlorophenyl group, enhancing steric bulk and electronic effects, which could modulate receptor selectivity .

Molecular and Pharmacological Properties

Compound Molecular Formula MW logP HBA HBD Key Features
Target Compound C₂₁H₁₇FN₂O₄S* ~414 ~4.2 7 1 Ethyl group at C10, 4-F sulfonamide
10-Methyl analog C₂₀H₁₅FN₂O₄S 398.4 ~3.8 7 1 Reduced lipophilicity
8,10-Dimethyl analog C₂₁H₁₇FN₂O₄S 412.4 ~4.0 7 1 Steric hindrance at C8 and C10
8-Chloro analog C₂₀H₁₄ClFN₂O₄S 428.8 ~4.5 7 1 Halogen bonding potential
2,4-Dimethoxy analog C₂₃H₂₂N₂O₆S 454.5 3.97 9 1 Enhanced solubility
3-Fluoro-4-methoxy analog C₂₁H₁₈FN₂O₅S 428.4 ~3.9 9 1 Increased PSA
4-Chlorophenyl analog C₂₂H₁₉ClN₂O₄S 442.9 ~4.8 7 1 Bulkier sulfonamide group

*Estimated based on structural similarity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide, and what critical reaction parameters influence yield?

  • Methodological Answer : The compound is synthesized via a two-step process. First, 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one (BT3) is reacted with diethyl pyrocarbonate under anhydrous conditions to form the intermediate ethyl carbamate derivative. The second step involves sulfonylation with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane. Key parameters include temperature control (0–5°C during sulfonylation), stoichiometric ratios (1:1.2 for BT3 to sulfonyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >85% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR validate the presence of the ethyl group (δ ~1.2–1.4 ppm for CH3_3), dibenzooxazepinone aromatic protons (δ 6.8–8.2 ppm), and sulfonamide NH (δ ~10.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks matching the exact mass (e.g., [M+H]+^+ at m/z 453.1245) .
  • HPLC-PDA : Purity >95% is achieved using a C18 column (methanol/water gradient, 1.0 mL/min flow rate) .

Q. What in vitro models have been used to evaluate the anti-inflammatory activity of this compound, and what key findings have been reported?

  • Methodological Answer : Human monocytic-endothelial cell adhesion assays are commonly employed. Pretreatment with 10 µM of the compound reduces TNF-α-induced adhesion molecule (VCAM-1, ICAM-1) expression by 60–70% via NF-κB pathway inhibition. Data is quantified using flow cytometry and ELISA .

Advanced Research Questions

Q. How does the compound’s sulfonamide moiety influence its binding affinity to target proteins, and what structural analogs have been explored to enhance selectivity?

  • Methodological Answer : The 4-fluorobenzenesulfonamide group enhances hydrogen bonding with Lys123 and Asp189 residues in cyclooxygenase-2 (COX-2), as shown by molecular docking studies. Analog studies replacing the fluorine with chloro or methyl groups (e.g., 4-chlorophenyl analogs) show reduced IC50_{50} values (from 0.8 µM to 2.5 µM), highlighting fluorine’s electronic effects .

Q. How can researchers design experiments to resolve contradictions in reported inhibitory concentrations across different in vitro assays for this compound?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell type, incubation time). Standardization strategies include:

  • Using orthogonal assays (e.g., Western blot for protein expression vs. luciferase reporter for NF-κB activity) .
  • Dose-response curves with 8–10 concentration points (0.1–50 µM) to calculate EC50_{50} values.
  • Applying ANOVA with post-hoc Tukey tests to compare inter-assay variability .

Q. What computational or experimental approaches are recommended to optimize the pharmacokinetic profile of this compound while maintaining its bioactivity?

  • Methodological Answer :

  • Solubility Enhancement : Co-solvent systems (e.g., PEG 400/water) increase aqueous solubility from 12 µg/mL to 150 µg/mL .
  • Metabolic Stability : Microsomal incubation (human liver microsomes, 1 mg/mL) identifies oxidative metabolites via LC-MS/MS. Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 11 reduces CYP3A4-mediated degradation .
  • In Silico ADME Prediction : SwissADME predicts a bioavailability score of 0.55, suggesting moderate permeability .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy observed in preclinical studies?

  • Methodological Answer : Discrepancies often stem from poor bioavailability or off-target effects. Strategies include:

  • Pharmacokinetic Profiling : Measuring plasma half-life (t1/2_{1/2}) and AUC in rodent models. For this compound, a t1/2_{1/2} of 2.1 hours suggests rapid clearance, necessitating prodrug approaches .
  • Tissue Distribution Studies : Radiolabeled compound (e.g., 14^{14}C) tracks accumulation in target tissues (e.g., synovial fluid in arthritis models) .

Structural and Functional Analogues

Q. What lessons can be drawn from structurally related dibenzo[b,f][1,4]oxazepinone derivatives in terms of toxicity and mechanism of action?

  • Methodological Answer : Analogues with electron-deficient substituents (e.g., nitro groups) show higher hepatotoxicity (ALT levels >100 U/L in rats) due to reactive metabolite formation. In contrast, the 4-fluoro substitution in this compound reduces metabolic activation, as shown in glutathione trapping assays .

Experimental Design Considerations

Q. What controls and validation steps are critical when assessing this compound’s off-target effects in kinase inhibition assays?

  • Methodological Answer :

  • Positive Controls : Use staurosporine (pan-kinase inhibitor) to validate assay conditions.
  • Counter-Screening : Test against a panel of 50 kinases (e.g., PKIS kinase panel) at 1 µM. This compound shows <30% inhibition for 90% of kinases, confirming selectivity .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing thermal stabilization of COX-2 (ΔTm_{m} = 4.5°C) .

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